5/'-TBDMS-2,3/'-ANHYDRO-2/'-DEOXYURIDINE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

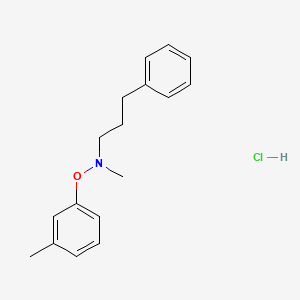

5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE: is a synthetic nucleoside analog It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group at the 5’ position and an anhydro linkage between the 2’ and 3’ positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE typically involves multiple steps:

Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of 2’-deoxyuridine is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

Formation of the Anhydro Linkage: The protected nucleoside undergoes a cyclization reaction to form the anhydro linkage between the 2’ and 3’ positions. This step often involves the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods: While specific industrial production methods for 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the 2’ and 3’ positions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the anhydro linkage, potentially converting it back to a diol structure.

Substitution: The TBDMS protecting group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the nucleoside.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Tetrabutylammonium fluoride (TBAF) or acidic conditions (e.g., acetic acid) are used to remove the TBDMS group.

Major Products:

Oxidation Products: Various oxidized forms of the nucleoside.

Reduction Products: Diol derivatives.

Substitution Products: Deprotected nucleosides with free hydroxyl groups.

Applications De Recherche Scientifique

Chemistry: 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE is used as a building block in the synthesis of more complex nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is used to study the mechanisms of nucleoside transport and metabolism. It serves as a model compound for understanding the behavior of nucleosides in biological systems.

Medicine: The compound has potential applications in antiviral and anticancer therapies. Its ability to mimic natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.

Industry: In the pharmaceutical industry, 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE is used in the development of new drugs and therapeutic agents. Its unique properties make it a valuable tool in drug discovery and development.

Mécanisme D'action

The mechanism of action of 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE involves its incorporation into nucleic acids. Once inside the cell, the compound is phosphorylated by cellular kinases to form its active triphosphate form. This active form can then be incorporated into DNA or RNA by polymerases, leading to chain termination or mutations that inhibit viral replication or cancer cell growth.

Molecular Targets and Pathways:

DNA Polymerase: The compound targets DNA polymerase, leading to the incorporation of faulty nucleotides and subsequent chain termination.

RNA Polymerase: Similar to its action on DNA polymerase, the compound can also target RNA polymerase, disrupting RNA synthesis.

Comparaison Avec Des Composés Similaires

2’,3’-Dideoxyuridine: Lacks the 2’ and 3’ hydroxyl groups, making it a potent inhibitor of reverse transcriptase.

5’-TBDMS-2’-Deoxyuridine: Similar to 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE but lacks the anhydro linkage.

2’,3’-Anhydro-2’-Deoxycytidine: Contains an anhydro linkage similar to 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE but with a cytidine base instead of uridine.

Uniqueness: 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE is unique due to the combination of the TBDMS protecting group and the anhydro linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications.

Propriétés

Numéro CAS |

124288-67-1 |

|---|---|

Formule moléculaire |

C15H24N2O4Si |

Poids moléculaire |

324.45 |

Synonymes |

5/'-TBDMS-2,3/'-ANHYDRO-2/'-DEOXYURIDINE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-carboxylic Acid Hydrochloride](/img/structure/B1141946.png)

![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)